5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole
Overview
Description
“5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole” is a chemical compound that belongs to the family of isoxazoles . Isoxazoles are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . They have a wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . A series of 3-(4-(substituted sulfonyl)piperazin-1-yl)benzo[d]isoxazole analogs have been synthesized and evaluated for their in vitro antitubercular activity .
Molecular Structure Analysis
The molecular structure of “5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole” consists of a five-membered isoxazole ring attached to a benzene ring with a chlorine atom and a piperazine ring .
Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .
Scientific Research Applications
Antiviral Activity
5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole derivatives have been studied for their potential as antiviral agents. The structural flexibility of the piperazine ring allows for the synthesis of compounds that can inhibit the replication of various viruses. For instance, certain derivatives have shown inhibitory activity against influenza A, highlighting the compound’s potential in treating viral infections .
Anti-HIV Activity
The indole core of 5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole is structurally similar to tryptophan, which is significant in HIV protease inhibitors. Research indicates that modifying the indole scaffold can lead to compounds with high affinity for HIV-1 protease, suggesting a promising avenue for the development of new anti-HIV medications .
Anticancer Properties
Indole derivatives, including those related to 5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole, are known to possess anticancer properties. They can interact with various cellular targets and disrupt critical pathways in cancer cells. This makes them valuable candidates for the design of novel chemotherapeutic agents .
Neuroprotective Effects
The piperazine moiety in 5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole has been associated with neuroprotective effects. Compounds with this structure may help in the treatment of neurodegenerative diseases by protecting neuronal cells from damage or by modulating neurotransmitter systems .
Antimicrobial Activity
Synthesized derivatives of 5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole have been evaluated for their antimicrobial properties. These compounds have shown effectiveness against a range of bacterial strains, indicating their potential use as antibacterial agents .
Anti-Inflammatory Activity
The indole nucleus is a common feature in many anti-inflammatory drugs. Derivatives of 5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole may exhibit anti-inflammatory activity by inhibiting enzymes or signaling pathways involved in the inflammatory response .
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
properties
IUPAC Name |
5-chloro-3-(piperazin-1-ylmethyl)-1,2-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c13-9-1-2-12-10(7-9)11(15-17-12)8-16-5-3-14-4-6-16/h1-2,7,14H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVGOOFWHPLSEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NOC3=C2C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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